molecular formula C11H11NO3 B062298 7-Amino-4-(methoxymethyl)-2H-chromen-2-one CAS No. 175205-10-4

7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Cat. No. B062298
M. Wt: 205.21 g/mol
InChI Key: QZZLLHOMMCKWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromene derivatives often involves the condensation of phenols with β-dicyanostyrenes in the presence of a catalyst such as piperidine or K2CO3/Cu2Cl2 to form intermediate enamines, which are then cyclized to form the desired chromene compounds. For example, a series of 2-amino-7-methoxy-4-aryl-4H-chromene-3-carbonitrile compounds were synthesized via condensation and characterized by various spectroscopic techniques (Han et al., 2014). Another approach involves the reaction of methoxynaphthalen-ol, aldehydes, and malononitrile under microwave irradiation to synthesize pyran derivatives, which are then analyzed through spectral data and X-ray diffraction (Okasha et al., 2022).

Molecular Structure Analysis

The molecular structure of chromene derivatives is often elucidated through single crystal X-ray diffraction analysis, revealing details about the compound's geometry and intermolecular interactions. For instance, the crystal structure of a specific chromene compound was determined, highlighting its triclinic space group and the planarity of its pyran ring (Wang et al., 2005). Such structural analyses are crucial for understanding the compound's chemical behavior and potential applications.

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cyclization, substitution, and oxidation, to form a wide range of compounds with different functionalities. These reactions are influenced by the compound's structure and the reaction conditions. For example, the reductive amination of chromene compounds with different aromatic aldehydes has been explored, leading to significant antibacterial and antifungal activity (Mandala et al., 2013).

Scientific Research Applications

  • Pharmaceutical and Biological Applications

    • Coumarin derivatives have been extensively studied for their valuable biological and pharmaceutical properties .
    • They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
    • The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug discovery, these compounds are often tested in vitro using cell lines, and in vivo using animal models .
    • The outcomes also vary depending on the application. For instance, some coumarin derivatives have shown promising results in preclinical studies for various diseases .
  • Fluorescence Reference Standard

    • 7-Amino-4-methylcoumarin (AMC) can be used as a fluorescence reference standard for AMC-based enzyme substrates including AMC-based caspase substrates .
    • The fluorescence spectra of AMC is not subject to variability due to pH-dependent protonation/deprotonation when assayed near or above physiological pH .
    • To make a concentrated stock solution of up to 10 mg/mL, dissolve in either acetone, high quality anhydrous DMSO or DMF .
    • This application is particularly useful in biochemistry and molecular biology, where fluorescence is often used to monitor enzyme activity .
  • Synthesis of Heterocycles

    • Coumarins are used in the synthesis of heterocycles, which are important in many areas of chemistry and biology .
    • The synthesis methods of coumarin systems have been a focus of research for many organic and pharmaceutical chemists .
    • These methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvent, catalyst, and other procedures .
  • Fluorescent Labeling Reagent

    • 7-Amino-4-methylcoumarin (AMC), a derivative of coumarin, can be used as a fluorescent labeling reagent for trace determination of enzymes .
    • It can emit laser in the range of 370-760 nm .
    • This application is particularly useful in biochemistry and molecular biology, where fluorescence is often used to monitor enzyme activity .
  • Antibacterial Agent

    • Coumarin 120, another derivative of coumarin, may be used as an antibacterial agent against MDR isolates of M. tuberculosis as it impacts the cell morphology .
  • Fluorescent Sensor

    • Coumarin 120 may also be used as an electron donor (amino groups) to transfer charge in a fluorescent sensor for the detection of mercury ions in aqueous media .
  • Synthesis of Fluorescent Probes

    • Coumarin 120 is widely used as a commercially available building block in the synthesis of fluorescent probes for a variety of sensing experiments in enzymology .
    • Such π-π conjugated system with electron-rich and charge transfer properties leads to the applications as fluorescent sensors for biological activities .
  • Detection of Trace Metals

    • Coumarin-based chemosensors are used in selective detection of trace metals .
    • This application is particularly useful in environmental science and analytical chemistry .
  • Antitubercular Agent

    • 7-Amino-4-methylcoumarin shows potential as an antitubercular agent (the lowest MIC of 1 mg/L) by cell-wall-attacking mechanism of action .
    • This application is particularly useful in the field of medicinal chemistry and pharmacology .
  • Matrix for Analysis of Monosulfated Disaccharides

    • 7-Amino-4-methylcoumarin can be used as a matrix for the analysis of monosulfated disaccharides .
    • This application is particularly useful in the field of analytical chemistry .
  • Co-Matrix for Sulfated Neutral and Sialylated Tri-and Tetrasaccharides

    • 7-Amino-4-methylcoumarin can also be used as a co-matrix with 6-aza-2-thiothymidine for sulfated neutral and sialylated tri-and tetrasaccharides .
    • This application is particularly useful in the field of analytical chemistry .

properties

IUPAC Name

7-amino-4-(methoxymethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZLLHOMMCKWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)OC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334025
Record name 7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4-(methoxymethyl)-2H-chromen-2-one

CAS RN

175205-10-4
Record name 7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Reactant of Route 3
7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Reactant of Route 4
7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Reactant of Route 5
7-Amino-4-(methoxymethyl)-2H-chromen-2-one
Reactant of Route 6
7-Amino-4-(methoxymethyl)-2H-chromen-2-one

Citations

For This Compound
1
Citations
K Kapoor - Univers. J. Pharm. Res, 2019 - researchgate.net
Leishmaniasis is one of the most dreadful diseases as a leading cause of death in most of the developed countries. In the given study molecular docking study was performed on the …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.